Benzene, 1-methoxy-4-(2-nitroethenyl)-
Description
Benzene, 1-methoxy-4-(2-nitroethenyl)- (C₉H₉NO₃; molecular weight: 179.18 g/mol), also known as 4-methoxy-β-nitrostyrene or 1-(4-methoxyphenyl)-2-nitroethylene, is a nitro-substituted aromatic compound characterized by a methoxy group at the para position and a nitroethenyl substituent . Its ChemSpider ID is 200138, and it is registered under multiple synonyms, including trans-4-methoxy-β-nitrostyrene and p-(2-nitrovinyl)anisole . The nitroethenyl group imparts electron-withdrawing properties, influencing reactivity and applications in organic synthesis, such as serving as a precursor for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
1-methoxy-4-(2-nitroethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQUXSHVQGBODD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3179-10-0 | |
| Record name | 1-Methoxy-4-(2-nitroethenyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, 1-methoxy-4-(2-nitroethenyl)- exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Research Implications
The nitroethenyl group in Benzene, 1-methoxy-4-(2-nitroethenyl)- enhances its utility in reactions requiring electron-deficient alkenes, such as Michael additions or [4+2] cycloadditions. In contrast, analogues like anethole or p-nitroanisole exhibit divergent reactivities due to differences in electronic and steric profiles . Further studies on metal-catalyzed transformations (e.g., gold-catalyzed cyclizations) could unlock novel synthetic pathways for nitroethenyl derivatives .
Biological Activity
Benzene, 1-methoxy-4-(2-nitroethenyl)-, also known as p-methoxy-2-nitroethenylbenzene, is a compound that has garnered attention for its biological activity, particularly in toxicological studies. This article reviews the available literature on its biological effects, including toxicity, carcinogenic potential, and metabolic pathways.
- IUPAC Name: Benzene, 1-methoxy-4-(2-nitroethenyl)-
- CAS Number: 229843
- Molecular Formula: C9H9NO3
- Molecular Weight: 181.17 g/mol
Carcinogenicity
Recent studies have indicated that Benzene, 1-methoxy-4-(2-nitroethenyl)- exhibits carcinogenic properties. Chronic toxicity studies in rodents have shown an increased incidence of tumors in the liver and other organs. Specifically, the compound has been linked to:
- Liver Tumors: Induction of tumors in rat models suggests a significant risk factor for liver cancer upon prolonged exposure .
- Kidney Damage: Chronic progressive nephropathy has been observed in both male and female rats exposed to this compound at elevated doses .
Hematological Effects
The compound has been associated with various hematological abnormalities:
- Anemia: Significant decreases in red blood cell counts and hemoglobin concentrations were noted in treated groups .
- Methaemoglobinaemia: Exposure to nitro compounds can lead to oxidative damage to erythrocytes, resulting in regenerative anemia .
Metabolism
Benzene, 1-methoxy-4-(2-nitroethenyl)- is metabolized primarily into p-nitrophenol, a known toxic metabolite. The metabolic pathway involves:
- Phase I Metabolism: Oxidation reactions leading to the formation of reactive intermediates.
- Phase II Metabolism: Conjugation reactions that may detoxify or enhance the excretion of the metabolites.
The primary metabolites can induce oxidative stress and contribute to cellular damage, further exacerbating its toxic effects .
Rodent Studies
A series of studies conducted on rats and mice have provided insights into the compound's toxicological profile:
- Study 1: A 28-day repeated oral dose study revealed significant weight loss and organ enlargement (liver and kidneys) at doses exceeding 2000 ppm .
- Study 2: Long-term exposure (up to 26 weeks) resulted in chronic nephropathy and increased organ weights across multiple organ systems .
Table 1: Summary of Toxicological Findings
| Study Type | Organ Affected | Observed Effect | Dose Level (ppm) |
|---|---|---|---|
| Chronic Toxicity | Liver | Tumor induction | >2000 |
| Repeated Dose | Kidneys | Chronic progressive nephropathy | ≥2000 |
| Hematological Study | Blood | Anemia (decreased RBC count) | ≥2000 |
| Biochemical Analysis | Various Organs | Altered biochemical parameters | ≥4000 |
Preparation Methods
Reaction Mechanism and Catalytic System
The reaction proceeds via deprotonation of nitromethane by ammonium acetate, generating a nitronate ion that attacks the carbonyl carbon of 4-methoxybenzaldehyde. Subsequent elimination of water forms the β-nitrostyrene product. Glacial acetic acid acts as both solvent and proton donor, ensuring optimal reaction kinetics.
The stoichiometric ratio of reactants is critical:
-
4-Methoxybenzaldehyde : Nitromethane : Ammonium Acetate : Glacial Acetic Acid = 1 : 2.2–2.8 : 1.2–1.5 : 9–9.5 (molar ratio).
Excess nitromethane drives the reaction to completion, while ammonium acetate facilitates nitronate formation.
Standard Procedure and Optimization
A representative synthesis (Example 1 from) involves:
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Reaction Setup : 20.4 g (0.15 mol) of 4-methoxybenzaldehyde, 20.1 g (0.33 mol) of nitromethane, 14.0 g (0.18 mol) of ammonium acetate, and 75 mL (1.3 mol) of glacial acetic acid are refluxed for 4–4.5 hours.
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Workup : The mixture is cooled to 10–15°C and poured into ice-cold water (-2–2°C), precipitating yellow needle-like crystals.
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Purification : Recrystallization from tetrahydrofuran (THF) and methanol yields 23.5 g (87.3%) of pure product with a melting point of 85–87°C.
Key Optimization Parameters :
-
Temperature : Reflux conditions (~118°C for acetic acid) ensure sufficient energy for condensation without side reactions.
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Nitromethane Excess : A 2.2–2.8 molar ratio relative to aldehyde minimizes unreacted starting material.
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Acid Concentration : Glacial acetic acid maintains an acidic medium, preventing premature crystallization.
Alternative Synthetic Routes and Modifications
Microwave-Assisted Dehydroxylation (Hypothetical Pathway)
A speculative route involves dehydroxylation of 2-nitroalcohols using tri-n-butyltin hydride (SnBu₃H) under microwave irradiation, as reported for 1-methoxy-4-(2-nitroethyl)benzene. While this method produces nitroethyl derivatives, dehydration via acid catalysis could theoretically yield nitroethenyl compounds. However, this pathway remains unexplored in the literature and requires validation.
Comparative Analysis of Synthetic Methods
Advantages of Henry Reaction :
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Cost-Effectiveness : Avoids expensive catalysts or reagents.
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Scalability : Suitable for multi-gram synthesis without specialized equipment.
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High Purity : Recrystallization yields analytically pure product.
Limitations :
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Byproducts : Excess nitromethane may form diastereomers, necessitating careful stoichiometric control.
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Solvent Waste : Large volumes of acetic acid require recycling.
Reaction Monitoring and Characterization
Spectroscopic Data
Q & A
Basic: What established synthetic routes are available for preparing 1-methoxy-4-(2-nitroethenyl)benzene, and what mechanistic considerations are critical?
Answer:
The synthesis typically involves nitroethenylation of a methoxy-substituted benzene precursor. A common approach is the condensation of 4-methoxybenzaldehyde with nitromethane under basic conditions (e.g., ammonium acetate in acetic acid), followed by dehydration to form the nitroethenyl group . Mechanistically, this involves a Henry reaction (nitro-aldol addition) followed by acid-catalyzed elimination. Alternative routes include palladium-catalyzed cross-coupling to introduce the nitroethenyl moiety, though solvent selection (e.g., DMF or THF) and temperature control (60–80°C) significantly impact yields .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing 1-methoxy-4-(2-nitroethenyl)benzene?
Answer:
- NMR Spectroscopy : and NMR can resolve the methoxy group (δ ~3.8 ppm for ) and nitroethenyl protons (δ ~6.5–8.0 ppm for vinyl and aromatic protons) .
- X-ray Crystallography : Single-crystal analysis confirms the planar geometry of the nitroethenyl group and its conjugation with the benzene ring, as demonstrated in structurally analogous compounds .
- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 148 for the methoxy-vinylbenzene fragment) aid in purity assessment .
Advanced: How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?
Answer:
Contradictions in NMR or mass spectral data often arise from rotational isomerism of the nitroethenyl group or solvent-dependent shifts. Strategies include:
- Variable-Temperature NMR : To observe dynamic equilibria between rotational conformers .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize geometry, cross-validating experimental data .
- Comparative Analysis : Benchmark against crystallographic data from analogs (e.g., 1-benzyloxy-4-(2-nitroethenyl)benzene) to confirm substituent effects .
Advanced: What experimental design considerations are critical for optimizing reaction yields in synthesizing derivatives?
Answer:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency for nitroethenyl introduction, but ligand choice (e.g., bipyridine vs. phosphine) affects regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nitro group reactivity but may promote side reactions; kinetic studies under inert atmospheres are recommended .
- Temperature Gradients : Isothermal GC analysis (e.g., polar columns at 120–180°C) monitors intermediate stability .
Basic: What are the known reactivity patterns of the nitroethenyl group in this compound?
Answer:
The nitroethenyl group is electrophilic due to conjugation with the electron-withdrawing nitro group. Key reactions include:
- Nucleophilic Additions : Amines or thiols attack the β-position of the nitroethenyl moiety, forming substituted derivatives .
- Reductions : Catalytic hydrogenation (H, Pd/C) reduces the nitro group to amine, altering electronic properties .
- Cycloadditions : Participation in Diels-Alder reactions with dienes, though steric hindrance from the methoxy group may limit reactivity .
Advanced: How can structural analogs be designed to investigate structure-activity relationships (SAR) in biological assays?
Answer:
- Substituent Variation : Replace the methoxy group with electron-donating (e.g., methyl) or withdrawing (e.g., chloro) groups to modulate electron density .
- Nitro Group Modification : Substitute nitro with cyano or carbonyl to assess impact on bioactivity (e.g., antimicrobial assays) .
- Conformational Restriction : Introduce steric hindrance (e.g., ortho-substituents) to probe binding site flexibility in enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
